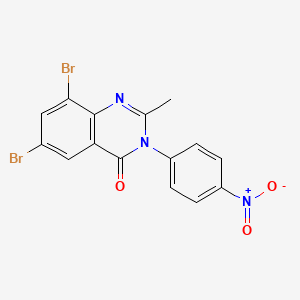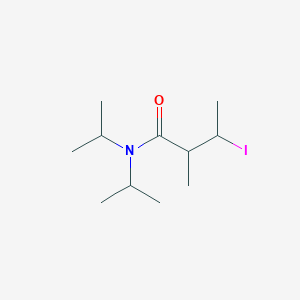
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is an organic compound that features a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylacetylene under Sonogashira coupling conditions. This reaction is usually catalyzed by palladium and copper salts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of specific biological pathways, resulting in various pharmacological effects.
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorinated phenyl group but has a different core structure.
4-Fluoroamphetamine: Although structurally different, it also contains a fluorinated phenyl group and exhibits unique pharmacological properties.
Uniqueness
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is unique due to its specific combination of a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
| 138345-45-6 | |
分子式 |
C17H11FO |
分子量 |
250.27 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1-phenylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C17H11FO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-8,10-12H |
InChIキー |
BBHZHASZWJVUCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C#CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

